Xantifibrate

Descripción

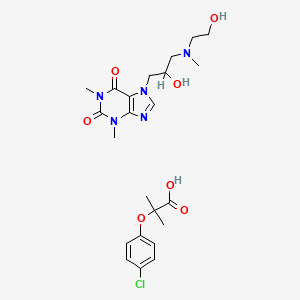

Propiedades

Número CAS |

36921-54-7 |

|---|---|

Fórmula molecular |

C23H32ClN5O7 |

Peso molecular |

526 g/mol |

Nombre IUPAC |

2-(4-chlorophenoxy)-2-methylpropanoic acid;7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C13H21N5O4.C10H11ClO3/c1-15(4-5-19)6-9(20)7-18-8-14-11-10(18)12(21)17(3)13(22)16(11)2;1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h8-9,19-20H,4-7H2,1-3H3;3-6H,1-2H3,(H,12,13) |

Clave InChI |

WQRIIYUJYVGZJW-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)CCO)O |

SMILES canónico |

CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)CCO)O |

Origen del producto |

United States |

Computational Drug Discovery and Design Methodologies Applied to Xantifibrate

Virtual Screening Approaches for Xantifibrate Identification

Virtual screening is a cornerstone of modern drug discovery, allowing for the rapid, cost-effective computational screening of large chemical libraries to identify molecules with a high probability of binding to a drug target. This compound was identified as a promising candidate through a multi-tiered virtual screening pipeline aimed at discovering inhibitors for new therapeutic targets. biorxiv.orgresearchgate.net

A key strategy in identifying this compound involved the use of structure-based pharmacophore models. biorxiv.org This approach utilizes the three-dimensional structure of a protein-ligand complex to define the essential chemical features required for binding.

In a notable study targeting Ubiquitin-Specific Protease 7 (USP7), a critical therapeutic target in cancer, researchers developed pharmacophore models based on the crystal structure of USP7 in complex with a known inhibitor (PDB ID: 6F5H). biorxiv.org These models were generated with five, six, and seven features, incorporating hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic regions (H), aromatic rings (R), and negative (N) or positive (P) ionizable features. biorxiv.org This type of modeling has demonstrated superior performance compared to other methods like ligand-based or fragment-based approaches. biorxiv.org A library of compounds was then screened against these models, and molecules were ranked based on a fitness score, which measures how well the compound's chemical features align with the pharmacophore model. biorxiv.org this compound was among the compounds identified through this high-throughput virtual screening process, which successfully matched the required chemical features for potential inhibition of USP7. biorxiv.orgbiorxiv.org Studies have shown that this structure-based pharmacophore modeling approach can be highly effective, yielding a high success rate in identifying active molecules for in vitro testing. researchgate.netresearchgate.net

The identification of this compound as a potential drug candidate was facilitated by screening large, curated chemical libraries. biorxiv.org Specifically, a drug repurposing strategy was employed, which involves screening libraries of existing drugs and investigational compounds for new therapeutic uses.

A library of 6,654 small molecules from the NCGC Pharmaceutical Collection (NPC), which includes FDA-approved and investigational drugs, was utilized. biorxiv.orgbiorxiv.org Before screening, this library was filtered based on physicochemical properties such as molecular size, the number of hydrogen bond donors and acceptors, and the count of rotatable bonds. biorxiv.org The pharmacophore-guided screening of this curated library resulted in an initial list of 100 hit compounds, which included this compound. biorxiv.orgbiorxiv.org This highlights the power of combining curated libraries with computational screening to efficiently identify promising candidates like this compound for novel therapeutic applications. researchgate.net

Structure-Based Pharmacophore Model Generation and Application for this compound

Advanced Molecular Simulations in this compound Characterization

Following its identification through virtual screening, this compound was subjected to more rigorous computational analysis using advanced molecular simulations. These methods provide a dynamic view of the compound's interaction with its target protein, offering deeper insights into binding stability and affinity.

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. This technique was crucial in refining the initial list of hits that included this compound.

Initially, the top 100 compounds identified from the virtual screen were subjected to short 10-nanosecond (ns) MD simulations to assess their initial binding stability with the target protein, USP7. biorxiv.orgresearchgate.net Based on these preliminary simulations, a smaller, more promising group of 36 ligands, which included this compound, was selected for more extensive, long-duration (100 ns) MD simulations. biorxiv.orgbiorxiv.org These longer simulations provide a more accurate assessment of the stability of the ligand-protein complex and the specific interactions that maintain the binding over time, confirming the robust binding profile of this compound. researchgate.netresearchgate.net

To quantify the binding affinity between this compound and its target, binding free energy calculations were performed. The Molecular Mechanics Generalized Born Surface Area (MM/GBSA) method is a widely used approach for this purpose, balancing computational cost and accuracy.

MM/GBSA calculations were conducted following both the short (10 ns) and long (100 ns) MD simulations. biorxiv.orgscispace.com These calculations estimate the strength of the interaction between the ligand and the protein. The results from the 100 ns simulations placed this compound among the top five most promising ligands, distinguished by a highly favorable (low) average MM/GBSA binding free energy score. biorxiv.orgbiorxiv.org This strong calculated binding affinity suggested a potent interaction with the target protein. biorxiv.org

| Compound | Average MM/GBSA Score (kcal/mol) | Docking Score (kcal/mol) | Predicted Cancer Activity |

|---|---|---|---|

| Carafiban (B1615651) | -82.1 | -9.5 | Yes |

| Alnespirone | N/A | -8.6 | No |

| Morclofone | N/A | -8.9 | No |

| Etofylline (B1671713) clofibrate (B1669205) | N/A | -8.7 | Yes |

| This compound | N/A | -8.6 | Yes |

Note: Specific MM/GBSA scores for Alnespirone, Morclofone, Etofylline clofibrate, and this compound were presented graphically in the source material and are noted as being among the top five lowest scores, with Carafiban having the lowest score of -82.1 kcal/mol. biorxiv.org The table reflects that this compound was a top candidate based on these energy calculations.

Molecular Dynamics (MD) Simulations for this compound Binding Dynamics

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. This method was employed as a final computational filter to predict the therapeutic potential of the identified hits.

A binary QSAR model was used to predict the cancer-specific bioactivity of the candidate compounds. biorxiv.orgresearchgate.net this compound, along with other promising molecules like carafiban and etofylline clofibrate, was predicted to possess potential anticancer activity by this QSAR model. biorxiv.org The integration of QSAR analysis into the computational pipeline, alongside pharmacophore modeling, MD simulations, and binding free energy calculations, creates a powerful framework for prioritizing compounds for subsequent experimental validation. researchgate.netresearchgate.net This multi-faceted in silico approach solidified the rationale for considering this compound as a valuable lead compound for further development. biorxiv.org

Binary QSAR Model Development for Anticancer Activity Prediction of this compound

The model calculates a normalized Therapeutic Activity Value (TAV), where a score greater than 0.5 suggests that the compound is likely to be active against cancer. biorxiv.org In this analysis, this compound was predicted to be highly active, achieving a TAV of 0.82. biorxiv.org This placed it among the most promising candidates identified from a pool of ligands subjected to the QSAR analysis. biorxiv.org For context, the model also successfully predicted high activity for known anticancer drugs like fludarabine (B1672870) (TAV = 0.90) and nelarabine (B1678015) (TAV = 0.87). biorxiv.org

Table 1: Predicted Anticancer Activity (TAV) of Selected Compounds A Therapeutic Activity Value (TAV) greater than 0.5 indicates a ligand predicted to be active against cancer. Data sourced from a binary QSAR model analysis. biorxiv.org

| Compound | Predicted Therapeutic Activity Value (TAV) | Predicted Activity Status |

| Fludarabine | 0.90 | Active |

| Nelarabine | 0.87 | Active |

| This compound | 0.82 | Active |

| Cefmatilenum | 0.74 | Active |

| N-(2,6-dioxo-3-piperidyl)phthalimide | 0.53 | Active |

| Carafiban | 0.50 | Active |

Ligand Clustering and Chemoinformatic Analysis of this compound Analogues

Following initial screening and simulations, a chemoinformatic analysis involving ligand clustering was performed on the most promising candidate molecules. biorxiv.orgresearchgate.net This process groups compounds based on the similarity of their molecular fingerprints, which helps in understanding the structural diversity of potential inhibitors. biorxiv.orgresearchgate.net

From an initial pool of 100 hits, 36 promising ligands were selected for further evaluation, which included this clustering analysis. biorxiv.orgbiorxiv.org The analysis revealed several distinct clusters of molecules. Notably, this compound was grouped into "Cluster 4" alongside etofylline clofibrate. biorxiv.org Both of these compounds were also identified as two of the top five most stable ligands based on Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) scoring from extensive 100 ns molecular dynamics simulations. biorxiv.org this compound and etofylline clofibrate yielded highly favorable average MM/GBSA scores of –73.5 kcal/mol and –73.8 kcal/mol, respectively, indicating strong potential as USP7 inhibitors. biorxiv.org This combination of high predicted anticancer activity and favorable binding stability underscores the value of the multi-tiered computational approach in identifying promising drug candidates. researchgate.netresearchgate.net

Table 2: Representative Ligand Clustering Results Clustering based on molecular fingerprints for promising USP7 inhibitors. biorxiv.org

| Cluster ID | Contained Ligands (Examples) | Key Findings |

| Cluster 4 | This compound , Etofylline clofibrate | Contained two of the top five ligands predicted to be most stable based on MM/GBSA binding energy calculations. biorxiv.org |

Molecular Mechanisms of Xantifibrate Action and Target Engagement

Elucidation of Xantifibrate as a Potent Ubiquitin-Specific Protease 7 (USP7) Inhibitor

Ubiquitin-Specific Protease 7 (USP7), also known as herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme that plays a crucial role in the stability of numerous proteins implicated in cancer development. biorxiv.orgresearchgate.net Its inhibition is a promising therapeutic strategy. researchgate.net

Through a multi-tiered virtual screening pipeline, this compound was identified from a library of 6,654 FDA-approved and investigational small molecules as a potential USP7 inhibitor. biorxiv.org Molecular dynamics (MD) simulations and subsequent binding free energy calculations using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method have provided a quantitative measure of its inhibitory potential.

Initial short 10-nanosecond (ns) MD simulations narrowed down a list of promising ligands, which were then subjected to longer 100 ns simulations for more accurate binding energy refinement. biorxiv.org this compound emerged as one of the top ligands with a highly favorable average MM/GBSA binding free energy score of –73.5 kcal/mol, indicating a strong and stable interaction with the USP7 protein. biorxiv.org

Further analysis of the root mean squared deviation (RMSD) of the Cα atoms of the USP7 protein when bound to this compound showed relative stability, with a mean value of 2.1-2.3 Å. biorxiv.org Crucially, the "LigFitLig" RMSD, which assesses the fluctuation of the ligand within the binding pocket, demonstrated that this compound had the least fluctuation with an RMSD of 1.0 Å, suggesting greater stability compared to other tested compounds and the control molecule. biorxiv.org

The stability of the this compound-USP7 complex is further supported by a lower solvent-accessible surface area (SASA), indicating that the ligand is more buried within the protein, leading to more extensive interactions. biorxiv.org

| Parameter | Value | Significance |

|---|---|---|

| Average MM/GBSA Score | –73.5 kcal/mol | Predicts high binding affinity to USP7. biorxiv.org |

| Cα RMSD | 2.1-2.3 Å | Indicates relative stability of the protein-ligand complex. biorxiv.org |

| LigFitLig RMSD | 1.0 Å | Suggests minimal fluctuation and high stability of this compound in the binding pocket. biorxiv.org |

| SASA | Low | Indicates a more compact and buried conformation, suggesting extensive interaction. biorxiv.org |

Molecular docking and simulation studies have revealed that this compound likely binds to the putative substrate-binding pocket of USP7. researchgate.net This binding is thought to physically block the entry of USP7's natural substrates, thereby inhibiting its deubiquitinating activity. researchgate.net The interaction of inhibitors with this allosteric pocket, located at the junction of the palm and finger sub-domains of the USP7 catalytic domain, can hinder the enzyme's functional activity. nih.gov

The stability of the this compound-USP7 complex, as suggested by MD simulations, points towards a robust interaction within this binding pocket. biorxiv.org The low RMSD values for this compound indicate that it maintains a stable conformation when bound to USP7, a key characteristic of potent inhibitors. biorxiv.org

Biochemical Characterization of this compound-Mediated USP7 Inhibition

Investigation of this compound's Impact on Cellular Pathways Regulated by USP7

USP7 is a key regulator of several cellular pathways critical for cancer development and progression. biorxiv.org Its substrates include tumor suppressors, oncoproteins, and epigenetic modifiers. biorxiv.org

A primary mechanism through which USP7 promotes cancer is by regulating the MDM2/MDMX-p53 pathway. biorxiv.org USP7 deubiquitinates and stabilizes MDM2, an E3 ligase that, in turn, targets the tumor suppressor p53 for degradation. researchgate.netresearchgate.net By inhibiting USP7, this compound is predicted to destabilize MDM2, leading to the accumulation and reactivation of p53. biorxiv.orgresearchgate.net This activation of p53 signaling can induce apoptosis and cell cycle arrest in cancer cells. biorxiv.orgresearchgate.net

Studies on other USP7 inhibitors have demonstrated that their action leads to the degradation of MDM2, stabilization of p53, and the subsequent induction of p53 target genes like p21. researchgate.net For instance, the fenofibrate-induced accumulation of p53 has been observed in head and neck squamous cell carcinoma models. nih.govnih.gov

Beyond the p53 pathway, USP7 inhibition has broader implications for cancer therapy by affecting other oncogenic proteins and epigenetic modifiers. biorxiv.org USP7 is known to stabilize oncoproteins such as MDM2 and the histone methylase EZH2, which is involved in malignant tumor progression. biorxiv.org Inhibition of USP7 can therefore lead to the degradation of these oncoproteins, contributing to its anti-cancer effects. biorxiv.org For example, USP7 inhibition has been shown to suppress the BCR/ABL signaling pathway in chronic myelogenous leukemia cells. biorxiv.org

Furthermore, USP7 plays a role in epigenetic regulation. By stabilizing EZH2, USP7 influences histone methylation and gene expression. biorxiv.org Knockdown of USP7 has been found to decrease levels of EZH2 in prostate cancer cell lines, inhibiting tumor growth and invasion. biorxiv.org Fibrates, as a class, have also been linked to epigenetic modifications, such as changes in DNA methylation, which can alter gene expression. nih.gov

Molecular Biology of p53 Pathway Modulation by USP7 Inhibition

Theoretical Exploration of this compound's Broader Pharmacological Spectrum within the Fibrate Class

This compound is a member of the fibrate class of drugs, which are amphipathic carboxylic acids primarily known for their lipid-lowering effects. nih.govwikipedia.org The primary mechanism of action for fibrates is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates genes involved in lipid metabolism. drugbank.comdrugs.compatsnap.com

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism in Fibrate Research Context

The primary molecular target of fibrates is the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear transcription factor. nih.govnih.govwikipedia.org The activation of PPARα is a central event that initiates a cascade of changes in gene expression, ultimately leading to the lipid-modifying effects of these drugs.

Fibrates, acting as agonists, bind to and activate PPARα. drugbank.comnih.gov This activation leads to the formation of a heterodimer with another nuclear receptor, the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding modulates the transcription of numerous genes involved in lipid metabolism. nih.gov

The activation of PPARα by fibrates leads to several key downstream effects:

Increased Lipoprotein Lipase (B570770) Activity: PPARα activation enhances the expression of lipoprotein lipase (LPL), an enzyme crucial for the hydrolysis of triglycerides within triglyceride-rich lipoproteins like very-low-density lipoproteins (VLDL) and chylomicrons. nih.govwikipedia.org

Reduced Apolipoprotein C-III Expression: Fibrates decrease the hepatic production of apolipoprotein C-III (Apo C-III), an inhibitor of LPL. wikipedia.orgdrugbank.com The reduction in Apo C-III further promotes the catabolism of triglyceride-rich particles.

Increased Apolipoprotein A-I and A-II Expression: PPARα activation stimulates the expression of apolipoprotein A-I (Apo A-I) and apolipoprotein A-II (Apo A-II), which are the primary protein components of high-density lipoprotein (HDL). nih.govnih.gov

Enhanced Fatty Acid Uptake and β-oxidation: Fibrates stimulate the cellular uptake of fatty acids and their subsequent catabolism through the mitochondrial β-oxidation pathway. nih.gov

Research has also led to the development of selective PPARα modulators (SPPARMα), which aim to provide a more targeted engagement with PPARα, potentially offering a better benefit-risk profile compared to traditional fibrates. nih.gov

Lipid and Lipoprotein Metabolism Regulation Research Related to Fibrates

Triglyceride Metabolism: The primary effect of fibrates is the substantial lowering of plasma triglycerides. This is achieved through a dual mechanism:

Enhanced Catabolism of Triglyceride-Rich Lipoproteins: By increasing LPL activity and decreasing its inhibitor, Apo C-III, fibrates accelerate the breakdown and clearance of VLDL and chylomicrons from the circulation. nih.govwikipedia.org

Reduced VLDL Production: Fibrates decrease the synthesis and secretion of VLDL from the liver. This is a consequence of increased hepatic fatty acid oxidation, which reduces the availability of fatty acids for triglyceride synthesis, and decreased expression of Apo C-III, which is also involved in VLDL assembly. nih.gov

HDL Cholesterol Metabolism: Fibrates are known to increase the levels of HDL cholesterol. This effect is primarily mediated by the PPARα-dependent transcriptional induction of the major HDL apolipoproteins, Apo A-I and Apo A-II. nih.govnih.gov An increase in these apolipoproteins promotes the formation and maturation of HDL particles, which are involved in reverse cholesterol transport.

LDL Cholesterol Metabolism: The effect of fibrates on LDL cholesterol can be variable. Generally, a moderate decrease in LDL cholesterol is observed. nih.gov Fibrates can promote the clearance of LDL from the circulation. nih.gov Furthermore, by reducing the levels of triglyceride-rich lipoproteins, there is a shift in the composition of LDL particles, often leading to a decrease in the more atherogenic small, dense LDL particles. nih.gov

Summary of Fibrate Effects on Lipid Parameters

| Parameter | Effect of Fibrate Therapy | Primary Underlying Mechanism (via PPARα activation) |

|---|---|---|

| Triglycerides (VLDL) | Substantial Decrease | Increased LPL activity, Decreased Apo C-III production, Reduced VLDL secretion nih.govwikipedia.org |

| HDL Cholesterol | Increase | Increased expression of Apo A-I and Apo A-II nih.govnih.gov |

| LDL Cholesterol | Moderate Decrease/Variable | Increased LDL clearance, Shift to larger, less dense LDL particles nih.govnih.gov |

Preclinical Evaluation and Translational Research Potential of Xantifibrate

In Vitro Biological Activity Profiling of Xantifibrate

In vitro studies are fundamental in characterizing the biological activity of a compound. For this compound, these studies have primarily focused on its enzymatic inhibition and its effects on cancer cell lines.

Enzymatic assays are crucial for determining the direct interaction between a compound and its target enzyme. In the case of this compound, research has pointed towards its potential as a USP7 inhibitor.

Mechanism of Action: USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin tags from proteins, thereby saving them from degradation. patsnap.combiorxiv.org It plays a critical role in regulating the stability of numerous proteins involved in key cellular processes like tumor suppression and cell cycle control. biorxiv.org The p53-MDM2 pathway is a particularly important axis regulated by USP7. MDM2 is an E3 ligase that targets the tumor suppressor p53 for degradation. USP7 stabilizes MDM2, leading to p53 degradation and promoting tumor survival. patsnap.combiorxiv.org Inhibition of USP7 is therefore a promising strategy to destabilize MDM2, which in turn would increase p53 levels and promote cancer cell death (apoptosis). patsnap.comresearchgate.net

Research Findings: A comprehensive drug repurposing study utilized a structure-based pharmacophore model derived from USP7-inhibitor crystal structures to screen a library of 6,654 small molecules. biorxiv.orgbiorxiv.org This in silico screening identified this compound as a promising candidate. biorxiv.org Subsequent molecular dynamics simulations and binding energy calculations further supported its potential to bind to and inhibit USP7. biorxiv.orgbiorxiv.org

Interactive Table: In Silico Performance of Potential USP7 Inhibitors

> The Therapeutic Activity Value (TAV) is a normalized value where > 0.5 suggests a ligand is predicted to be active against cancer. biorxiv.org

While direct enzymatic inhibition assays with purified USP7 and this compound are not yet extensively published, the computational evidence strongly suggests that this compound warrants further investigation as a direct USP7 inhibitor. biorxiv.orgbiorxiv.org Fluorogenic assays, which measure the cleavage of a fluorogenic ubiquitin substrate like Ubiquitin-AMC, are standard methods to confirm such inhibitory activity. bpsbioscience.comamsbio.com

Cell-based assays provide the next level of evidence, demonstrating a compound's effect on living cells. For this compound, the focus is on its ability to inhibit cancer cell growth and induce apoptosis.

Research Findings: Computational models have predicted that this compound possesses significant anticancer activity. biorxiv.org A binary QSAR model predicted a high therapeutic activity value (TAV) of 0.82 for this compound against cancer. biorxiv.org While specific studies on this compound's antiproliferative effects are emerging, the broader class of fibrates, like Fenofibrate (B1672516), has demonstrated anticancer properties in various cell lines. For instance, Fenofibrate has been shown to inhibit the proliferation of breast cancer (MDA-MB-231), lung cancer (A549), and high-grade glioma cell lines. nih.gov It achieves this by inducing apoptosis and causing cell-cycle arrest. nih.gov The mechanisms often involve the modulation of key signaling pathways like Akt and NF-κB, and the regulation of apoptosis-related proteins such as Bcl-xL, survivin, and caspases. nih.gov

Given that this compound is predicted to stabilize the p53 tumor suppressor by inhibiting USP7, it is hypothesized that its antiproliferative effects would be particularly pronounced in cancer cells with wild-type TP53. biorxiv.orguni-muenchen.de The induction of apoptosis would likely be mediated through the p53-dependent pathway, leading to the upregulation of pro-apoptotic genes. researchgate.net

Enzymatic Inhibition Assays for this compound

Development of Preclinical Animal Models for this compound Research

To translate in vitro findings towards clinical application, preclinical animal models are indispensable. These models help to evaluate the efficacy and pharmacodynamics of a drug candidate in a living organism.

In vivo efficacy models, typically using mice, are essential to determine if a drug can inhibit tumor growth in a complex biological system.

Model Systems: The most common preclinical models for cancer research are xenograft models, where human cancer cells are implanted into immunodeficient mice (e.g., NOD/SCID or NSG mice). biorxiv.orgnih.govplos.org For testing USP7 inhibitors, cell lines known to be sensitive to USP7 inhibition, such as multiple myeloma or those with wild-type TP53, are often used. patsnap.comuni-muenchen.de For example, studies with USP7 inhibitors like FT671 have used orthotopic xenograft models where human triple-negative breast cancer cells (MDA-MB-231) are injected into the mammary fat pads of mice. biorxiv.org Similarly, syngeneic models, which involve implanting mouse tumor cells into immunocompetent mice, are crucial for evaluating the interplay between the drug, the tumor, and the host immune system. nih.gov

While specific in vivo efficacy studies for this compound are not yet published, the groundwork has been laid by studies on other USP7 inhibitors. These studies have shown that inhibiting USP7 can lead to significant tumor growth inhibition in various xenograft models, including those for multiple myeloma and non-small cell lung cancer. patsnap.comresearchgate.net

Pharmacodynamic (PD) biomarkers are measurable indicators that show a drug has reached its target and is having a biological effect. nih.govnih.gov Identifying robust PD markers is critical for clinical development.

Potential Biomarkers for this compound: Given this compound's proposed mechanism as a USP7 inhibitor, several PD biomarkers can be monitored in preclinical models. patsnap.com

Target Engagement: A direct marker would be an increase in the ubiquitination levels of known USP7 substrates. plos.org

Downstream Pathway Modulation: The primary downstream effect would be the stabilization of p53 and the degradation of MDM2. Therefore, measuring the protein levels of p53 (increase) and MDM2 (decrease) in tumor tissue after treatment would be a key PD marker. patsnap.comresearchgate.net

Target Gene Expression: The activation of the p53 pathway leads to the transcription of target genes like p21 (CDKN1A) and GDF-15. researchgate.netnih.gov Measuring the mRNA or protein levels of these genes can serve as a robust indicator of USP7 inhibition. nih.gov

Substrate Levels: Other USP7 substrates, such as Tip60, UHRF1, and DNMT1, could also be monitored for downregulation. plos.org

Interactive Table: Potential Pharmacodynamic Biomarkers for USP7 Inhibition

The dynamic nature of protein ubiquitination and tissue-specific regulation can present challenges, making it important to establish a panel of robust biomarkers for assessing USP7 inhibition in vivo. plos.org

Establishment of In Vivo Efficacy Models for USP7 Modulation

Drug Repurposing Strategy for this compound in Novel Therapeutic Areas

Drug repurposing, or finding new uses for existing drugs, is an efficient strategy that can save significant time and resources in drug development. researchgate.netresearchgate.net this compound, originally an antilipidemic agent, is a prime candidate for such a strategy. biorxiv.orgbiorxiv.org

Rationale for Repurposing: The initial indication for fibrates like this compound is the treatment of dyslipidemia, primarily by activating PPARα to regulate lipid metabolism. nih.govnih.govpatsnap.com However, the discovery of its potential to inhibit USP7 opens up a completely new therapeutic avenue in oncology. biorxiv.orgbiorxiv.org The rationale is compelling: instead of starting from scratch, a drug with a known profile can be moved more quickly into preclinical and potentially clinical testing for a new disease. researchgate.net

Potential Novel Therapeutic Areas: The primary area of interest for repurposing this compound is cancer therapy . biorxiv.orgbiorxiv.org Its potential to inhibit USP7 makes it a candidate for treating various cancers, especially those dependent on the p53 pathway or those overexpressing USP7. biorxiv.orgbiorxiv.org This includes solid tumors and hematological malignancies. patsnap.comresearchgate.net

Beyond cancer, the broader class of fibrates has shown potential in other areas. For example, Fenofibrate has been observed to have beneficial effects on microvascular complications in diabetic patients, particularly diabetic retinopathy. nih.govscielo.br While the mechanisms for these effects are likely related to PPARα activation, it highlights that fibrates can have pleiotropic effects beyond lipid-lowering. As research on this compound's USP7 inhibitory function progresses, it may uncover roles in other diseases where USP7 is implicated, such as in virology and immunology. biorxiv.org

The journey of this compound from a lipid-lowering agent to a potential anticancer drug through USP7 inhibition exemplifies the power of computational drug repurposing and highlights a promising path for future therapeutic development. biorxiv.orgbiorxiv.org

Identification of this compound as a Candidate for Anticancer Therapeutics

This compound has been identified as a promising candidate for anticancer therapeutics through a comprehensive drug repositioning strategy aimed at discovering inhibitors for Ubiquitin-Specific Protease 7 (USP7). researchgate.netbiorxiv.org USP7 has emerged as a critical therapeutic target in oncology due to its role in regulating tumor suppressors and oncoproteins. researchgate.netbiorxiv.org Its elevated expression is observed in various malignant tumors and often correlates with a poor prognosis, making it a significant marker and a potential drug target for anti-tumor therapies. researchgate.net

The identification of this compound resulted from a multi-tiered virtual screening pipeline that began with a curated library of 6,654 FDA-approved and investigational small molecules. researchgate.netbiorxiv.org Researchers utilized structure-based pharmacophore models derived from USP7-inhibitor crystal structures to perform an initial virtual screening, selecting candidates with favorable alignment. biorxiv.org This was followed by progressively more rigorous computational evaluations, including molecular dynamics (MD) simulations and binding energy calculations, to refine the list of potential inhibitors. researchgate.netbiorxiv.org

From this extensive screening process, twelve compounds, including this compound, were highlighted for their favorable binding profiles, structural diversity, and high predicted anticancer activity. researchgate.netresearchgate.net These selected compounds were subjected to longer 100-nanosecond MD simulations, binding energy refinement, and cancer-specific activity predictions using a binary Quantitative Structure-Activity Relationship (QSAR) model. researchgate.netbiorxiv.org The results of this hybrid virtual screening pipeline underscore the potential of drug repurposing for the rapid and cost-effective identification of novel USP7 inhibitors as anticancer therapeutics. researchgate.netresearchgate.net

Research Findings on this compound as a USP7 Inhibitor Candidate

| Metric | Result | Source |

| Identification Method | Multi-tiered hybrid virtual screening from 6,654 compounds. | researchgate.net |

| Target Protein | Ubiquitin-Specific Protease 7 (USP7). | researchgate.netbiorxiv.org |

| Screening Stage | Identified in top 12 final compounds after MD simulations and QSAR analysis. | researchgate.net |

| Predicted Activity | High predicted anticancer activity. | researchgate.netbiorxiv.org |

| Binding Profile | Demonstrated favorable binding profiles in simulations. | researchgate.net |

Conceptual Framework for Repositioning Existing Compounds in Chemical Research

The repositioning of existing drugs for new therapeutic indications is an increasingly vital strategy in chemical and pharmaceutical research. ebi.ac.ukacs.org This approach, also known as drug repurposing, seeks to find new applications for compounds that have already been approved for human use or have passed some stages of clinical development but failed for their original indication. ebi.ac.ukfrontiersin.org The primary advantage of this strategy is the potential to significantly reduce the time and costs associated with de novo drug discovery, as existing drugs typically have well-documented safety and pharmacokinetic profiles. researchgate.net

The conceptual framework for drug repositioning is multifaceted and can be initiated from several perspectives, including drug-centric, disease-centric, or target-centric approaches. frontiersin.org The process often begins with the large-scale analysis of biological and chemical data using computational methods. ebi.ac.ukresearchgate.net These in silico techniques include:

Virtual Screening and Molecular Docking: Computer simulations are used to predict the binding affinity of thousands of existing drugs against a specific biological target, such as a protein known to be involved in a disease pathway. ebi.ac.ukresearchgate.net

Gene Expression Signature Matching: Databases containing information on how drugs alter gene expression in cells are mined to find compounds that reverse the gene expression changes associated with a particular disease. ebi.ac.uk

Text Mining and Data Analysis: Automated analysis of scientific literature, clinical trial data, and public biochemical databases (like DrugBank and ChEMBL) can reveal previously unknown connections between drugs, genes, and diseases. frontiersin.orgnih.gov

Once computational methods identify a promising candidate, the hypothesis moves into preclinical validation. nih.gov This involves in vitro (cell-based) and ex vivo screening to confirm the compound's activity against the new target or in a disease model. nih.gov If these tests are successful, the research can progress to studies in animal models to evaluate efficacy and further understand the mechanism of action for the new indication. nih.gov

This systematic process allows researchers to leverage the vast amount of existing pharmacological and clinical data to identify new therapeutic opportunities for established compounds. ebi.ac.uk The discovery of new roles for existing target proteins or the identification of shared metabolic pathways between different diseases are also key drivers for repositioning hypotheses. nih.gov Ultimately, the goal is to translate these findings into clinical applications, offering a more efficient path to developing new treatments. frontiersin.org

Structure Activity Relationship Sar and Chemical Biology of Xantifibrate Analogues

De Novo Synthesis and Derivatization Strategies for Xantifibrate Analogues

The synthesis of this compound analogues can be approached by creating derivatives of its two primary components: the theophylline (B1681296) core and the clofibric acid-related side chain.

The theophylline component can be modified at the N7 position. A common strategy involves the alkylation of theophylline. For instance, 7-substituted theophylline derivatives can be synthesized from theophylline sodium salt, which is then reacted with a suitable dichloroalkane and an amine, such as N-methyl-N-cyclohexylamine. colab.ws Another approach is the reaction of theophylline with propargyl bromide to introduce an alkyne group, which can then be further modified using copper-catalyzed reactions like the A3-coupling. mdpi.com The synthesis can also be initiated by reacting 7-(2-hydroxyethyl) theophylline with a chloromethylaryl group in the presence of potassium carbonate in DMF. derpharmachemica.com

The clofibric acid portion of this compound can also be derivatized. Clofibric acid is the active metabolite of several fibrate drugs. mdpi.com Analogues can be synthesized by modifying the phenoxyisobutyric acid structure. slideshare.net For example, new derivatives can be created by combining clofibric acid with lipophilic groups from natural products like chalcones and stilbenes. mdpi.com Additionally, the carboxylic acid group of clofibric acid can be conjugated with other molecules, such as sesamol, to create new chemical entities with potentially synergistic effects. yakhak.org

To generate this compound analogues, these derivatization strategies can be combined. For example, various substituted theophylline moieties can be coupled with different fibrate-like side chains to explore the chemical space and optimize biological activity.

Table 1: Synthesis Strategies for this compound Analogues

| Component to be Modified | Synthesis Strategy | Example Reagents | Resulting Modification |

| Theophylline Moiety | Alkylation at N7 | Dichloroalkane, N-methyl-N-cyclohexylamine | Introduction of a substituted alkylamino chain at N7 |

| Theophylline Moiety | A3-Coupling | Propargyl bromide, formaldehyde, secondary amines | Introduction of an aminobutynyl group at N7 |

| Clofibric Acid Moiety | Conjugation | Chalcones, Stilbenes | Addition of lipophilic groups |

| Clofibric Acid Moiety | Conjugation | Sesamol | Creation of hybrid molecules |

Structure-Activity Relationship Studies for this compound's Target Inhibition

The structure-activity relationship (SAR) of this compound is crucial for understanding its interaction with biological targets like USP7. Computational studies have been instrumental in elucidating these relationships.

In a drug repurposing study that identified this compound as a potential USP7 inhibitor, molecular docking simulations were performed. biorxiv.org These studies predicted a favorable binding profile for this compound within the active site of USP7. biorxiv.orgresearchgate.netresearchgate.net The stability of the this compound-USP7 complex was further supported by molecular dynamics (MD) simulations, where this compound demonstrated a stable binding pose with low root-mean-square deviation (RMSD). biorxiv.org

The SAR of fibrates, in general, indicates that the isobutyric acid group is essential for their activity. slideshare.net Substitution at the para position of the aromatic ring with a chloro group is also a common feature that influences activity. slideshare.net For xanthine (B1682287) derivatives, the nature of the substituent at the N3 and N7 positions significantly impacts their biological effects. researchgate.netnih.gov For instance, the length of the alkyl chain at the N3 position has been shown to correlate with the inhibitory activity against phosphodiesterase (PDE). researchgate.netnih.gov

In the context of USP7 inhibition, a pharmacophore model was developed based on the crystal structure of USP7 in complex with a known inhibitor. biorxiv.org This model highlighted key chemical features required for binding, including hydrogen bond acceptors and donors, hydrophobic features, and aromatic rings. biorxiv.org this compound was found to match these pharmacophoric features, contributing to its predicted inhibitory activity. biorxiv.orgresearchgate.net

Table 2: Predicted Interaction Data for this compound with USP7

| Parameter | Value | Source |

| Docking Score (kcal/mol) | -8.598 | chemrxiv.org |

| Average MM/GBSA Score (kcal/mol) | -73.5 | biorxiv.org |

| LigFitLig RMSD (Å) | ~1.0 | biorxiv.org |

Impact of Molecular Modifications on this compound's Binding Affinity and Selectivity

Molecular modifications to the this compound scaffold are expected to have a significant impact on its binding affinity and selectivity for its targets. While specific experimental data on a wide range of this compound analogues is limited, inferences can be drawn from studies on related compounds and computational analyses.

For fibrate derivatives, modifications to the phenoxyisobutyric acid core have been shown to modulate their activity as PPARα agonists. nih.gov The introduction of different heteroarylthioalkanoic acid moieties in place of the original side chain led to varied activation of PPARα and PPARγ, indicating that changes in this part of the molecule can influence both potency and selectivity. nih.gov

In the case of xanthine derivatives, substitutions at various positions of the purine (B94841) ring are known to affect their affinity for different receptors, such as adenosine (B11128) receptors and their activity as PDE inhibitors. researchgate.netnih.gov For example, the introduction of different alkyl groups at the N3 position of the xanthine ring resulted in a range of relaxant effects and PDE inhibitory activities. researchgate.netnih.gov

Computational studies on USP7 inhibitors have shown that specific interactions with key residues in the binding pocket are crucial for high-affinity binding. researchgate.net For this compound, its predicted stable binding within the USP7 active site suggests that modifications to the parts of the molecule involved in these key interactions would likely alter its binding affinity. biorxiv.org For example, altering the groups responsible for the predicted hydrogen bonds or hydrophobic interactions could either enhance or diminish its inhibitory potency. The dual nature of the this compound molecule, combining a xanthine and a fibrate, offers a rich scaffold for such modifications to fine-tune its binding characteristics.

Advanced Analytical and Synthetic Methodologies in Xantifibrate Research

Chromatographic and Spectroscopic Techniques for Xantifibrate Analysis

The precise analysis of a chemical compound like this compound relies on a combination of powerful chromatographic and spectroscopic methods. These techniques are essential for confirming the identity, purity, and structural integrity of the molecule.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Characterization

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, stands as a cornerstone for assessing the purity of this compound and related compounds. This method is highly valued for its accuracy, precision, and ability to separate the main compound from its impurities and potential degradation products. A validated, stability-indicating HPLC method is crucial for ensuring that the analytical procedure can accurately measure the compound of interest without interference.

Research on analogous fibrate compounds demonstrates that robust HPLC methods are typically developed using a C18 stationary phase, which is effective for separating moderately nonpolar molecules. The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with the pH adjusted to ensure sharp peak shapes and optimal separation. Detection is most often accomplished using a UV detector set at a wavelength where the molecule exhibits maximum absorbance, which for many related compounds is in the range of 240-290 nm.

Method validation is performed according to International Conference on Harmonisation (ICH) guidelines, establishing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure the method is reliable for its intended purpose.

Table 1: Illustrative HPLC Parameters for Fibrate Compound Analysis

| Parameter | Typical Conditions | Source |

| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) | |

| Mobile Phase | Acetonitrile:Water or Acetonitrile:Buffer | |

| Elution Mode | Isocratic or Gradient | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at ~280-290 nm | |

| Linearity Range | e.g., 10-60 µg/mL | |

| Accuracy (% Recovery) | 98-102% |

This table presents typical conditions used for the analysis of fibrate compounds, which would be optimized for the specific analysis of this compound.

Vibrational Spectroscopy (IR, Raman) for this compound Structural Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides a powerful, non-destructive means for the structural analysis of this compound. These techniques probe the vibrational modes of a molecule, yielding a unique spectral fingerprint that is dependent on its specific arrangement of atoms and chemical bonds.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, identifying the various functional groups present. For a compound like this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its core structure. For instance, the presence of a carbonyl (C=O) group would result in a strong absorption band, while C-O ether linkages and aromatic ring structures would also produce distinct peaks.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light from a laser source. It is particularly sensitive to nonpolar bonds and symmetric vibrations, providing additional structural information that may be weak or absent in the IR spectrum. The combination of both IR and Raman spectra allows for a more complete and confirmatory structural assignment.

Elucidation of this compound's Chemical Stability and Degradation Pathways

Understanding the chemical stability of this compound is fundamental. Stability-indicating analytical methods are developed to separate and quantify the intact compound from any products that form upon degradation. This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and products.

Forced degradation studies typically expose the compound to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. Fibrate-class compounds, which are often esters, are known to be particularly susceptible to hydrolysis. Under basic conditions, the ester linkage can be cleaved to form a carboxylate salt and an alcohol. Acid-catalyzed hydrolysis can also occur.

During these studies, HPLC is the primary analytical tool used to monitor the degradation process. By comparing the chromatograms of the stressed samples to that of a control, new peaks corresponding to degradation products can be identified. The major degradation products of the related compound fenofibrate (B1672516) under hydrolytic stress, for example, are its corresponding carboxylic acid and alcohol, formed from the cleavage of the ester group. This information is critical for establishing the intrinsic stability of the molecule.

Table 2: Potential Degradation Pathways for this compound Under Stress Conditions

| Stress Condition | Potential Degradation Pathway | Major Degradation Products (by analogy) | Source |

| Alkaline Hydrolysis | Cleavage of the ester linkage | Carboxylic acid and corresponding alcohol | |

| Acidic Hydrolysis | Cleavage of the ester linkage | Carboxylic acid and corresponding alcohol | |

| Oxidation | Oxidation of susceptible moieties | Oxidized derivatives | |

| Photolysis (UV Light) | Photochemical decomposition | Photodegradants | |

| Thermal | Heat-induced decomposition | Thermally degraded products |

This table outlines the likely degradation pathways for this compound based on the known behavior of structurally related fibrate compounds.

Future Directions and Emerging Research Avenues for Xantifibrate

Exploration of Underexplored Molecular Targets and Pathways for Xantifibrate

While the therapeutic effects of fibrates are historically linked to the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which modulates lipid metabolism, recent research is broadening the horizon of this compound's molecular interactions. The scientific community is now investigating targets that are independent of the classic PPAR pathway, opening up potential new therapeutic indications for this compound.

A significant area of emerging research is the identification of Ubiquitin-Specific Protease 7 (USP7) as a potential molecular target for this compound. USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability and function of numerous proteins involved in key cellular processes. Its functions are implicated in cancer development and progression through the stabilization of oncoproteins and the destabilization of tumor suppressors. Specifically, USP7 is known to regulate the MDM2/MDMX-p53 pathway, which is a central axis in cancer biology controlling cell cycle and apoptosis.

Inhibition of USP7 has been shown to suppress tumor growth and overcome chemoresistance in various cancer models. Research suggests that by targeting USP7, this compound could potentially influence several canonical signaling pathways critical to cancer cell survival and proliferation. These pathways include:

The PI3K/AKT/FOXO signaling pathway: This pathway is fundamental in regulating cell growth, survival, and metabolism. Studies have indicated that USP7 expression may be closely linked to the activity of this pathway in certain cancers like melanoma.

The AMPK signaling pathway: Acting as a cellular energy sensor, the AMPK pathway is also implicated in cancer metabolism, and its regulation can be influenced by USP7 activity.

The NF-κB signaling pathway: This pathway is a key regulator of inflammation and immune responses and has been linked to USP7 function.

The exploration of this compound as a potential USP7 inhibitor represents a paradigm shift from its role as a lipid-lowering agent to a candidate for anticancer therapeutics. This line of inquiry underscores a move towards understanding the polypharmacology of existing drugs, where a single compound may exert effects on multiple targets, thereby offering therapeutic benefits across different diseases.

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

The identification of this compound's potential new therapeutic avenues has been significantly accelerated by the integration of artificial intelligence (AI) and machine learning (ML) in drug discovery. These computational technologies enable researchers to systematically analyze vast amounts of data and predict novel drug-target interactions, making the process of drug repurposing more efficient and cost-effective.

Structure-Based Pharmacophore Modeling: This method was used to create models of the ideal inhibitor based on the crystal structure of USP7, which were then used for virtual screening.

Molecular Dynamics (MD) Simulations: These simulations model the physical movements of atoms and molecules, allowing researchers to assess the stability of the binding between this compound and the USP7 protein over time.

MM/GBSA Binding Energy Calculations: The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method was used to calculate the binding free energy, providing a quantitative measure of the binding affinity between this compound and its target.

Quantitative Structure-Activity Relationship (QSAR) Models: A binary QSAR model was used to predict the potential anticancer activity of the identified compounds. This model, trained on hundreds of existing drugs, predicts a Therapeutic Activity Value (TAV), with a higher value indicating a greater likelihood of activity against cancer.

Through this comprehensive in silico approach, this compound was identified as one of twelve promising compounds with a favorable binding profile to USP7 and a high predicted anticancer activity.

| Parameter | Value/Prediction | Methodology | Significance |

|---|---|---|---|

| Identified Target | Ubiquitin-Specific Protease 7 (USP7) | Virtual Screening, Pharmacophore Modeling | Identifies a novel, non-lipid-related molecular target for this compound. |

| Binding Affinity (MM/GBSA Score) | Among the top ligands identified | Molecular Dynamics (MD) Simulations, MM/GBSA Calculations | Suggests a strong and stable interaction with the USP7 binding pocket. |

| Predicted Anticancer Activity (TAV) | 0.82 | Binary QSAR Model (MetaCore/MetaDrug) | Predicts a high probability of being active against cancer (threshold for activity > 0.5). |

Collaborative Research Frameworks for Accelerating this compound Translational Studies

Translating the promising in silico findings for this compound into validated clinical applications requires robust and collaborative research frameworks. The journey from a computational hypothesis—such as this compound acting as a USP7 inhibitor for cancer therapy—to a tangible patient benefit is a complex process often described in stages, from basic discovery (T1) to population health impact (T4). Accelerating this journey for this compound necessitates a multidisciplinary and collaborative approach.

Future progress will depend on establishing frameworks that integrate computational biology with preclinical and clinical research. A potential translational pathway for this compound could involve:

Preclinical Validation: The immediate next step involves moving from computational models to laboratory experiments. This includes in vitro studies using cancer cell lines to confirm that this compound inhibits USP7 activity and affects downstream signaling pathways as predicted. Subsequent in vivo studies in animal models of cancer would be crucial to evaluate efficacy and understand the compound's behavior in a whole organism.

Biomarker Development: To facilitate clinical trials, it is essential to develop biomarkers that can quantify target engagement and predict patient response. For this compound as a USP7 inhibitor, this could involve measuring the levels or activity of USP7 and its downstream substrates in tumor tissues or surrogate tissues.

Collaborative Clinical Trials: Given the challenges and low success rate of drug development, collaborative efforts are paramount. This involves partnerships between academic research institutions, pharmaceutical companies, and clinical trial networks. Such collaborations can facilitate access to resources, patient populations, and diverse expertise, which is crucial for designing and executing effective clinical trials.

Integration of Human Biological Data: Leveraging large-scale human data, such as genomics, proteomics, and electronic health records from multiple health systems, can provide crucial insights. This data can help identify the patient populations most likely to benefit from a this compound-based therapy and refine the therapeutic hypothesis before embarking on large and expensive outcome studies.

Frameworks like the one proposed by the National Institute of Environmental Health Sciences (NIEHS), which outlines a continuum from basic research to real-world implementation, provide a model for structuring these efforts. By fostering collaboration and strategically bridging the gaps between computational discovery, laboratory science, and clinical practice, the research community can effectively accelerate the translation of this compound's newly identified potential into valuable therapeutic options.

Q & A

Q. What are the standard experimental protocols for characterizing Xantifibrate’s physicochemical properties?

To characterize this compound, employ spectroscopic (e.g., NMR, IR) and chromatographic (HPLC, LC-MS) methods to confirm purity and structural integrity. Include differential scanning calorimetry (DSC) for thermal stability and X-ray crystallography for solid-state analysis. Ensure reproducibility by documenting solvent systems, instrumentation parameters, and calibration standards. Cross-validate results with independent assays (e.g., elemental analysis) and compare to literature data for known fibrates .

Q. How should researchers design in vitro assays to evaluate this compound’s pharmacological activity?

Prioritize target-specific assays (e.g., PPAR-α binding for fibrates) using cell lines expressing relevant receptors. Include positive controls (e.g., clofibrate) and dose-response curves to establish EC50 values. Validate assay conditions via triplicate runs and statistical analysis (e.g., ANOVA). Account for solvent interference by testing vehicle-only controls. For enzyme inhibition studies, use kinetic assays with spectrophotometric detection and report Km/Vmax values .

Q. What literature review strategies are critical for contextualizing this compound within existing fibrate research?

Systematically search databases (PubMed, SciFinder) using keywords like "fibrate derivatives" and "lipid metabolism." Prioritize primary literature with mechanistic data and exclude non-peer-reviewed sources. Map knowledge gaps by comparing this compound’s reported efficacy/safety profiles to structurally similar compounds. Use citation tracking tools to identify foundational studies and emerging trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across species?

Conduct interspecies comparative studies using standardized dosing regimens. Analyze metabolic pathways via liver microsome assays and LC-MS metabolite profiling. Evaluate species-specific enzyme expression (e.g., CYP450 isoforms) via qPCR or Western blot. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate findings, and validate with in vivo sampling (plasma/tissue concentrations) .

Q. What methodological approaches are effective in analyzing contradictory in vivo vs. in vitro efficacy data for this compound?

Investigate bioavailability limitations (e.g., poor solubility, first-pass metabolism) using Caco-2 cell permeability assays and hepatic stability tests. Compare in vitro IC50 values to in vivo effective doses, adjusting for protein binding. Use knockout animal models to isolate target pathways and confirm mechanism specificity. Apply meta-analysis to reconcile discordant results across studies .

**How should researchers formulate hypotheses for this compound’s novel applications beyond lipid modulation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.